molecular formula C27H25BrN2O2 B11611587 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol

Cat. No.: B11611587
M. Wt: 489.4 g/mol
InChI Key: UVIAPDZUDGKWNX-UHFFFAOYSA-N
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Description

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol is a complex organic compound that features a phenol core substituted with indole moieties, a bromine atom, and an ethoxy group. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol typically involves multi-step organic reactions. One common method includes the initial formation of the indole moieties followed by their attachment to the phenol core. The reaction conditions often involve the use of dichloromethane as a solvent and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, utilizing readily available reagents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol is unique due to its combination of indole moieties, bromine atom, and ethoxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H25BrN2O2

Molecular Weight

489.4 g/mol

IUPAC Name

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol

InChI

InChI=1S/C27H25BrN2O2/c1-4-32-23-14-17(13-20(28)27(23)31)26(24-15(2)29-21-11-7-5-9-18(21)24)25-16(3)30-22-12-8-6-10-19(22)25/h5-14,26,29-31H,4H2,1-3H3

InChI Key

UVIAPDZUDGKWNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C)Br)O

Origin of Product

United States

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